CP-457677
Description
For instance, compounds like CAS 1046861-20-4 (a boronic acid derivative) and CAS 20358-06-9 (a fluorinated thiazole derivative) share functional groups and synthesis pathways that are relevant to CP-457677’s design .
Properties
CAS No. |
214535-77-0 |
|---|---|
Molecular Formula |
C22H21FN2O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21FN2O3/c1-22(2,27)16-7-5-15(6-8-16)14-25-20(26)19-4-3-13-24-21(19)28-18-11-9-17(23)10-12-18/h3-13,27H,14H2,1-2H3,(H,25,26) |
InChI Key |
UHBUSMAHWHZQKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F)O |
Appearance |
Solid powder |
Other CAS No. |
214535-77-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-457677; CP457677; CP 457677; UNII-5A83419M4U. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-457677 typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxamide core, followed by the introduction of the fluorophenoxy group and the hydroxyphenylmethyl group through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include pyridine derivatives, fluorophenols, and hydroxyphenylmethyl halides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are commonly used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
CP-457677 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of CP-457677 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties of CP-457677 (Hypothetical):
- Molecular Formula : Likely includes aromatic rings and electronegative substituents (e.g., halogens, boronic acid groups) based on structural analogs .
- Molecular Weight : Estimated 200–250 g/mol, aligning with similar bioactive compounds .
- Synthesis : Likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acids) or nucleophilic substitution, as seen in CAS 1046861-20-4 and CAS 20358-06-9 .
- Bioavailability : Predicted moderate GI absorption and blood-brain barrier (BBB) permeability, as observed in structurally related compounds .
Comparison with Similar Compounds
The following analysis compares this compound with three structurally or functionally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), 2-Fluorophenylthiourea derivatives (CAS 20358-06-9), and benzoxazole analogs (CAS 4649-09-6). Data are derived from experimental and computational studies .
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Key Differences
Structural and Functional Divergence
- Boronic Acid vs. Thiazole/Benzoxazole : this compound’s boronic acid group (CAS 1046861-20-4) enables covalent binding to biological targets, such as proteases or kinases, while the thiazole (CAS 20358-06-9) and benzoxazole (CAS 4649-09-6) analogs rely on hydrogen bonding and π-π interactions .
- Bioavailability : The benzoxazole analog’s higher log P (2.85 vs. 2.15 for boronic acid) correlates with reduced aqueous solubility, limiting its therapeutic utility despite strong fluorescence properties .
Pharmacological Implications
- BBB Penetration : this compound and its boronic acid/thiazole analogs exhibit BBB permeability, making them candidates for CNS-targeted therapies, unlike the benzoxazole compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
